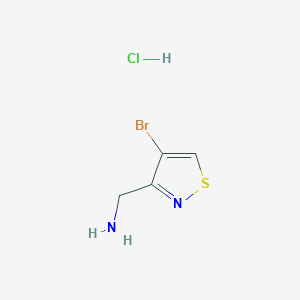![molecular formula C8H5BrClFN2 B1384733 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 2191434-21-4](/img/structure/B1384733.png)
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
“6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12BrFN2 . It contains bromine, chlorine, fluorine, and nitrogen atoms in its structure .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 353.4±22.0 °C . Its density is 1.49 . It should be stored in a sealed container in a dry room .Scientific Research Applications
Radioligand Development
6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole and its derivatives have been explored for their potential as radioligands. These compounds, when tagged with radioisotopes, are of interest in positron emission tomography (PET) for in vivo studies of receptor systems. For example, a benzodiazepine antagonist radioligand was developed for the in vivo study of benzodiazepine receptors, indicating a potential application of such compounds in neurological research (Maziére et al., 1984).
Enzyme Inhibition Studies
The derivatives of this compound have been synthesized and evaluated for their enzyme inhibitory activities, particularly in relation to platelet aggregation and vasodilatory activities. Compounds such as 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazoles showed potent activities and could serve as lead compounds for the development of new anti-platelet agents (Tanaka et al., 1994).
Anticonvulsant Activity
Structural analogues of this compound have been investigated for their anticonvulsant properties. For instance, derivatives of imidazole, including those structurally related to this compound, showed promising results in preclinical studies, indicating their potential as anticonvulsant agents (Robertson et al., 1986).
Antianxiety and Antidepressant Agents
Compounds structurally related to this compound have been assessed for their potential as antianxiety and antidepressant agents. These compounds interact with specific receptors and show efficacy in preclinical models, potentially paving the way for new therapeutic options for anxiety and depression (Kirkpatrick et al., 1977).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.
Properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFN2/c1-13-6-3-4(9)2-5(11)7(6)12-8(13)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQCXFJAYKLSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=C2)Br)F)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)




![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)


![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
